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Compound of Interest

Compound Name:
3-Bromoimidazo[1,2-b]pyridazin-6-

ylamine

Cat. No.: B566808 Get Quote

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal

chemistry, yielding a multitude of derivatives with potent and diverse biological activities. This

guide provides an in-depth comparative analysis of these derivatives, with a particular focus on

their application in oncology. We will explore their performance as kinase inhibitors, delve into

their structure-activity relationships (SAR), and provide detailed experimental protocols for their

synthesis and evaluation, empowering researchers to advance their drug discovery programs.

The Imidazo[1,2-b]pyridazine Scaffold: A Versatile
Core for Kinase Inhibition
The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has proven to be an

exceptional starting point for the design of kinase inhibitors. Its rigid structure and hydrogen

bonding capabilities allow for favorable interactions within the ATP-binding pocket of various

kinases, which are critical regulators of cellular processes often dysregulated in cancer. The

remarkable success of the multi-targeted kinase inhibitor Ponatinib, which features this

scaffold, has spurred significant interest in developing novel imidazo[1,2-b]pyridazine-based

therapeutics.[1]

This guide will focus on a comparative analysis of imidazo[1,2-b]pyridazine derivatives

targeting several key kinases implicated in cancer, including Bruton's Tyrosine Kinase (BTK),

Tyrosine Kinase 2 (Tyk2), and the mammalian Target of Rapamycin (mTOR).
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Comparative Analysis of Anticancer Activity
The therapeutic potential of imidazo[1,2-b]pyridazine derivatives is underscored by their potent

inhibitory activity against a range of cancer cell lines and specific kinases. The following tables

summarize the half-maximal inhibitory concentrations (IC50) of representative compounds,

providing a clear comparison of their efficacy.

Table 1: Comparative in vitro Antiproliferative Activity of
Imidazo[1,2-b]pyridazine Derivatives

Compound ID Target Cell Line IC50 (µM) Reference

A17
A549 (Non-small cell

lung cancer)
0.02 [1]

A18
H460 (Non-small cell

lung cancer)
0.062 [1]

27f
A549 (Non-small cell

lung cancer)
0.006

TM471-1 (22)
BTK-dependent

xenograft model

Significant tumor

regression at 15

mg/kg

[2]

Table 2: Comparative Kinase Inhibitory Activity of
Imidazo[1,2-b]pyridazine Derivatives

Compound ID Target Kinase IC50 (nM) Reference

TM471-1 (22) BTK 1.3 [2]

A17 mTOR 67 [1]

A18 mTOR 62 [1]

27f Mps1 0.70 (cellular)

29 Tyk2 JH2 Potent and selective [3][4]
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Expert Insights: The data clearly demonstrates the sub-micromolar to nanomolar potency of

optimized imidazo[1,2-b]pyridazine derivatives. The remarkable potency of compound A17

against the A549 cell line and TM471-1 against BTK highlights the potential for developing

highly effective and targeted cancer therapies. The selectivity of these compounds is a critical

aspect of their design, aiming to minimize off-target effects and associated toxicities.

Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,2-b]pyridazine derivatives is intricately linked to the nature

and position of substituents on the core scaffold. Understanding the SAR is paramount for

designing next-generation inhibitors with improved potency and selectivity.

Imidazo[1,2-b]pyridazine Core Position 2 Position 3 Position 6

Position 2:
- Aryl groups (e.g., phenyl) often enhance activity.

- Substitution on the aryl ring can fine-tune potency and selectivity. Influences

Position 3:
- Introduction of amide or urea functionalities can form key hydrogen bonds with the kinase hinge region.

 Influences

Position 6:
- Bulky and lipophilic groups can improve potency and cell permeability.

- Can be modified to enhance selectivity against specific kinases.

 Influences

Potency & Selectivity

Click to download full resolution via product page

Caption: Key Structure-Activity Relationships of Imidazo[1,2-b]pyridazine Derivatives.

Key Signaling Pathways Targeted by Imidazo[1,2-
b]pyridazine Derivatives
The anticancer effects of these derivatives are often mediated through the inhibition of critical

signaling pathways that drive tumor growth, proliferation, and survival.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway
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BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the

survival and proliferation of malignant B-cells.[2]
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Caption: Inhibition of the BTK signaling pathway by Imidazo[1,2-b]pyridazine derivatives.

PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival,

and its hyperactivation is a common feature in many cancers.
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Caption: Inhibition of the mTOR signaling pathway by Imidazo[1,2-b]pyridazine derivatives.

Experimental Protocols
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To ensure the reproducibility and validity of research findings, detailed and robust experimental

protocols are essential.

General Synthesis of Imidazo[1,2-b]pyridazine
Derivatives
A common and effective method for the synthesis of the imidazo[1,2-b]pyridazine core involves

the condensation of a 3-aminopyridazine with an α-haloketone.

Synthetic Workflow
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Caption: General workflow for the synthesis of Imidazo[1,2-b]pyridazine derivatives.

Step-by-Step Protocol:

Reaction Setup: To a solution of the appropriately substituted 3-aminopyridazine (1.0 eq) in a

suitable solvent such as ethanol or isopropanol, add the corresponding α-haloketone (1.1

eq).

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the

reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12

hours.

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The

product often precipitates out of the solution and can be collected by filtration.

Purification: Wash the collected solid with a cold solvent (e.g., ethanol or diethyl ether) to

remove impurities. If necessary, further purify the product by recrystallization from a suitable

solvent or by column chromatography on silica gel.
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Characterization: Confirm the structure and purity of the final compound using spectroscopic

methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]

[8]

Step-by-Step Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a

humidified 5% CO₂ atmosphere to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the imidazo[1,2-b]pyridazine derivatives in

culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the

medium containing the test compounds at various concentrations. Include a vehicle control

(e.g., DMSO) and a positive control (a known cytotoxic agent).

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for an additional 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing

agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to

the vehicle control. Determine the IC50 value, the concentration of the compound that

inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound

concentration and fitting the data to a dose-response curve.
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In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[9][10]

Step-by-Step Protocol:

Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1

mM EGTA, 2 mM DTT, and 0.01% Tween-20). Prepare solutions of the recombinant kinase,

the substrate (a specific peptide or protein), and ATP in the kinase buffer. Prepare serial

dilutions of the imidazo[1,2-b]pyridazine derivatives in the kinase buffer.

Kinase Reaction: In a 96-well or 384-well plate, add the test compound, the kinase, and the

substrate.

Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration

should be close to its Km value for the specific kinase.

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g.,

EDTA). The amount of phosphorylated substrate can be quantified using various methods,

such as a phosphospecific antibody-based detection system (e.g., ELISA or TR-FRET) or by

measuring the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®).

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the

percentage of inhibition against the compound concentration and fitting the data to a dose-

response curve.

Conclusion
Imidazo[1,2-b]pyridazine derivatives represent a highly promising class of compounds for the

development of novel anticancer therapies. Their versatility as a scaffold allows for the design

of potent and selective inhibitors of various kinases that are key drivers of tumorigenesis. The

comparative data and detailed protocols provided in this guide are intended to serve as a

valuable resource for researchers in the field, facilitating the rational design and evaluation of

the next generation of imidazo[1,2-b]pyridazine-based drug candidates. The continued
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exploration of this chemical space holds great promise for delivering innovative and effective

treatments for a wide range of malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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